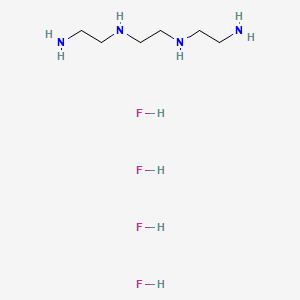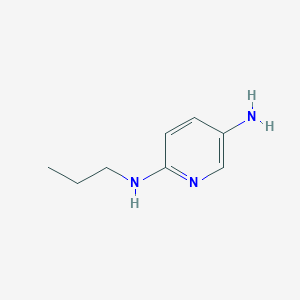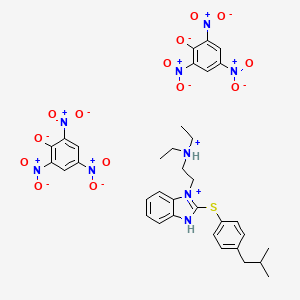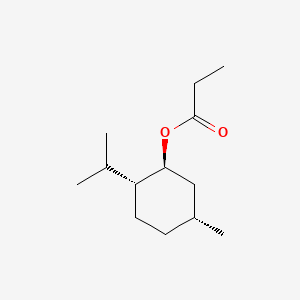
1,2-Ethanediamine, N,N'-bis(2-aminoethyl)-, tetrahydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride: is a chemical compound with the molecular formula C6H18N4F4 Triethylenetetramine tetrahydrofluoride . This compound is a derivative of ethylenediamine and is characterized by the presence of multiple amine groups, making it a versatile ligand in coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride can be synthesized through the reaction of ethylenediamine with ethylene oxide, followed by the addition of hydrofluoric acid to form the tetrahydrofluoride salt. The reaction typically requires controlled conditions to ensure the correct stoichiometry and to prevent side reactions.
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The resulting product is then treated with hydrofluoric acid to obtain the tetrahydrofluoride salt. The process is carried out in specialized reactors to handle the corrosive nature of hydrofluoric acid.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Simpler amine derivatives.
Substitution: Alkylated or halogenated amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: In biological research, this compound is used to study the interactions between amine groups and biological molecules. It is also used in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of drugs that target specific enzymes or receptors. Its multiple amine groups allow for the formation of stable complexes with metal ions, which can be used in drug delivery systems.
Industry: In the industrial sector, 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride is used as a curing agent for epoxy resins and as a hardener in the production of adhesives and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride involves its ability to form stable complexes with metal ions. The multiple amine groups in the compound act as ligands, coordinating with metal ions to form chelates. These chelates can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds:
Triethylenetetramine (TETA): Similar structure but without the tetrahydrofluoride component.
Diethylenetriamine (DETA): Contains fewer amine groups compared to 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-.
Ethylenediamine (EDA): The simplest form with only two amine groups.
Uniqueness: 1,2-Ethanediamine, N,N’-bis(2-aminoethyl)-, tetrahydrofluoride is unique due to its multiple amine groups and the presence of the tetrahydrofluoride component. This combination enhances its ability to form stable complexes with metal ions, making it a valuable compound in coordination chemistry and various industrial applications.
Propiedades
| 68444-13-3 | |
Fórmula molecular |
C6H22F4N4 |
Peso molecular |
226.26 g/mol |
Nombre IUPAC |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrofluoride |
InChI |
InChI=1S/C6H18N4.4FH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H |
Clave InChI |
FJVXPUQABYUGEF-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCNCCN)N.F.F.F.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)









